

DAz-1 stability and storage conditions

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Compound of Interest		
Compound Name:	DAz-1	
Cat. No.:	B15557261	Get Quote

DAz-1 Technical Support Center

Disclaimer: The term "**DAz-1**" can refer to two distinct entities in biomedical research: a chemical probe and a protein. This support center provides information for both. Please select the section relevant to your product.

Section 1: DAz-1 (Chemical Probe)

This section pertains to the chemical compound N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide (CAS: 1112977-84-0), a cell-permeable probe used to detect sulfenic acid-modified proteins.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **DAz-1**?

A1: **DAz-1** should be stored as a crystalline solid at -20°C for long-term stability (≥4 years).[1] For short-term use, it can be stored at 4°C for up to 12 months as an undiluted liquid.[2] It is crucial to protect the compound from heat, direct sunlight, and moisture.[3]

Q2: How should I prepare stock solutions of **DAz-1**?

A2: **DAz-1** is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[4] To prepare a stock solution, dissolve the crystalline solid in the desired solvent. For aqueous buffers, it is recommended to first dissolve **DAz-1** in ethanol and then dilute with the aqueous buffer of choice.[1]



Q3: How stable are aqueous solutions of DAz-1?

A3: While specific degradation kinetics for **DAz-1** in aqueous solutions are not readily available, a similar compound, DAz-2, is not recommended for storage in aqueous solution for more than one day.[1] Therefore, it is best practice to prepare fresh aqueous solutions of **DAz-1** for each experiment.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
No or weak signal in protein labeling experiments.	DAz-1 degradation: Improper storage or use of old aqueous solutions.	Always use freshly prepared aqueous solutions of DAz-1. Ensure the solid compound has been stored correctly at -20°C.
Low cell permeability: Insufficient incubation time or concentration.	Optimize the concentration of DAz-1 and the incubation time for your specific cell type.	
Inefficient click reaction: Suboptimal reaction conditions for the azide-alkyne cycloaddition.	Ensure you are using a compatible click chemistry reagent and follow a validated protocol for the reaction.	
High background signal.	Non-specific binding: DAz-1 may be reacting with other cellular components.	Include appropriate negative controls in your experiment, such as cells not treated with an oxidizing agent. Consider using a blocking step.
Excess DAz-1: Using too high a concentration of the probe.	Titrate the concentration of DAz-1 to find the optimal balance between signal and background.	

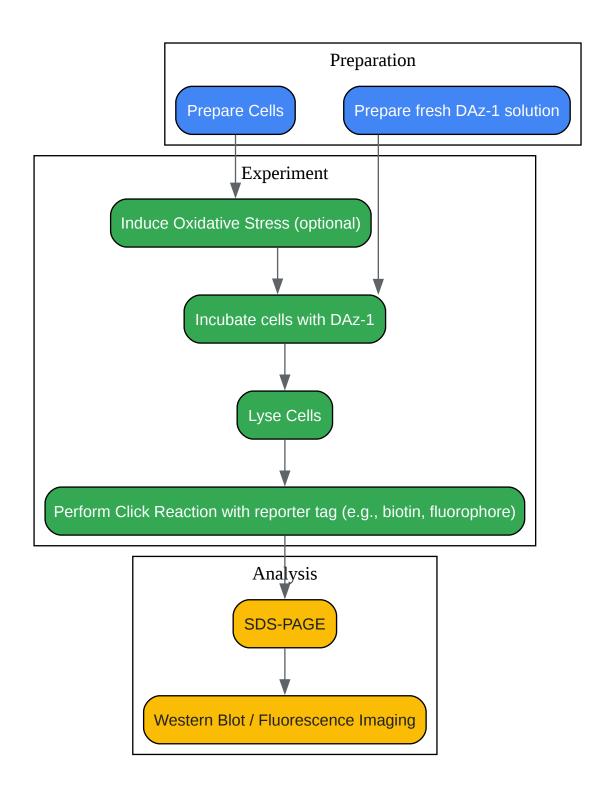
Quantitative Data Summary



Parameter	Value	Reference
Molecular Formula	C10H14N4O3	[4]
Molecular Weight	238.2 g/mol	[4]
Solubility (DMF)	Miscible	[4]
Solubility (DMSO)	Miscible	[4]
Solubility (Ethanol)	Miscible	[4]
Solubility (PBS, pH 7.2)	20 mg/mL	[4]
Long-term Storage	-20°C	[1]
Short-term Storage (liquid)	4°C (up to 12 months)	[2]

Experimental Protocol: General Workflow for Protein Sulfenic Acid Labeling





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DAz-1 Protein Labeling Workflow

Section 2: DAZ1 (Protein)



This section provides information on the Deleted in Azoospermia 1 (DAZ1) protein, an RNA-binding protein essential for spermatogenesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for recombinant DAZ1 protein?

A1: Recombinant human DAZ1 protein should be stored at -20°C. For long-term storage, -80°C is recommended. Working aliquots can be stored at 4°C for up to one week. It is important to avoid repeated freeze-thaw cycles.[5]

Q2: What are the recommended storage conditions for anti-DAZ1 antibodies?

A2: Anti-DAZ1 antibodies are typically supplied in a buffer containing glycerol and should be stored at -20°C.[6][7] It is advised not to aliquot the antibody to maintain its stability.[7] Some conjugated antibodies may require storage at 4°C in the dark and should not be frozen.[2] Always refer to the manufacturer's datasheet.

Q3: What is the expected molecular weight of DAZ1 in a Western Blot?

A3: The predicted molecular weight of human DAZ1 is approximately 82 kDa.[4]

Q4: Where is DAZ1 protein localized within the cell?

A4: DAZ1 exhibits dynamic subcellular localization, being present in both the nucleus and the cytoplasm, depending on the stage of germ cell development.[4]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
No or weak signal in Western Blot.	Inefficient protein extraction: DAZ1 may be in a specific subcellular compartment.	Use a lysis buffer that effectively solubilizes both cytoplasmic and nuclear proteins, or perform subcellular fractionation.[4]
Antibody incompatibility: The primary antibody may not be suitable for the application.	Ensure the anti-DAZ1 antibody is validated for Western blotting. Use the recommended antibody dilution and incubation conditions.[7]	
Low protein expression: The cell type or tissue may have low endogenous levels of DAZ1.	Use a positive control, such as human testis lysate, to confirm antibody and protocol efficacy. [6] Consider immunoprecipitation to enrich for DAZ1.	
Non-specific bands in Western Blot.	Antibody cross-reactivity: The antibody may be recognizing other proteins.	Use a highly purified polyclonal or a monoclonal antibody. Optimize the antibody concentration and blocking conditions.[2][6]
Protein degradation: DAZ1 may be degraded during sample preparation.	Use fresh protease inhibitors in your lysis buffer and keep samples on ice.	
Failed Co- Immunoprecipitation.	Interaction is weak or transient: The protein-protein interaction may not be stable under the experimental conditions.	Optimize the lysis and wash buffers to be less stringent. Consider cross-linking interacting proteins before lysis.
Antibody is sterically hindered: The epitope for the antibody	Use an antibody that recognizes a different epitope	



may be masked within the protein complex.

or a tag on your protein of interest.

Quantitative Data Summary: Antibody Dilutions for

DAZ1 Detection

Application	Antibody Dilution	Reference
Western Blotting	1:1000	[7]
Immunoprecipitation	1:100	[7]
Immunofluorescence	10 μg/ml	[2]
Immunohistochemistry (Paraffin)	1 μg/ml	[2]

Experimental Protocols

- Lysate Preparation (Whole Cell):
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
 - Incubate on ice for 30 minutes with intermittent vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Mix 20-40 μg of protein with 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
 - Load samples onto an 8-10% polyacrylamide gel and perform electrophoresis.
 - Transfer proteins to a PVDF membrane.



Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with anti-DAZ1 primary antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.[7]
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an ECL substrate.

Lysate Preparation:

- Prepare cell lysate as for Western blotting, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
- Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

Immunoprecipitation:

- Incubate the pre-cleared lysate with an anti-DAZ1 antibody or a control IgG overnight at 4°C on a rotator.
- Add equilibrated Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

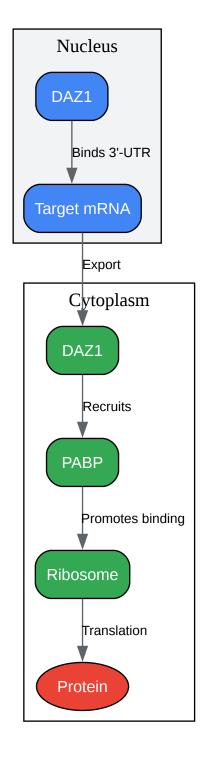
Washing and Elution:

- Pellet the beads and wash 3-5 times with ice-cold wash buffer.
- Elute the protein complexes by boiling the beads in 1X SDS sample buffer for 5-10 minutes.



- Analysis:
 - Analyze the eluted samples by Western blotting, probing for DAZ1 and potential interacting partners.

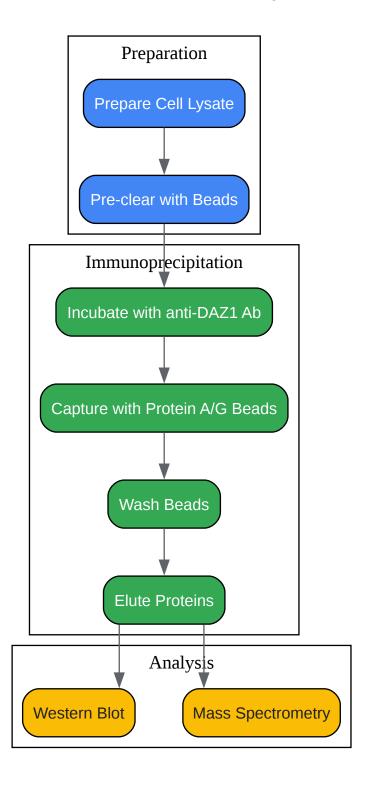
Signaling Pathway and Workflow Diagrams





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DAZ1-Mediated Translational Regulation



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DAZ1 Co-Immunoprecipitation Workflow

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